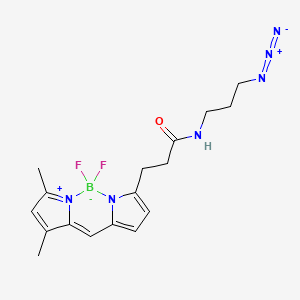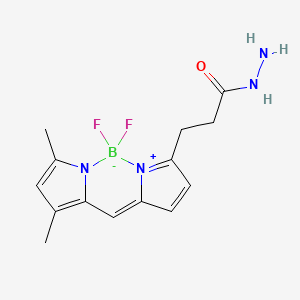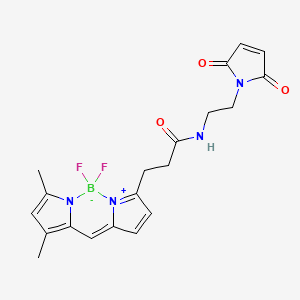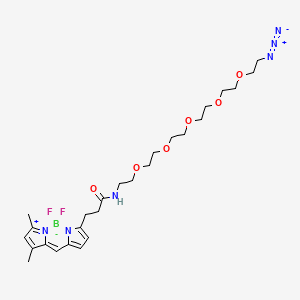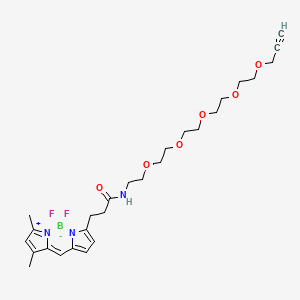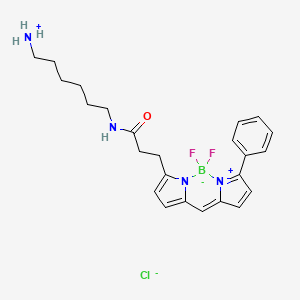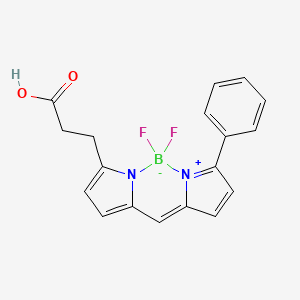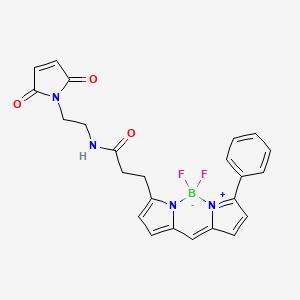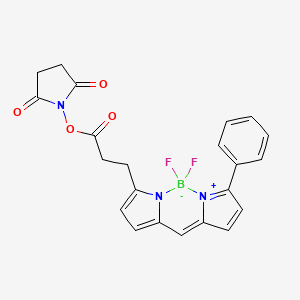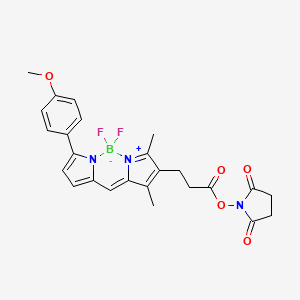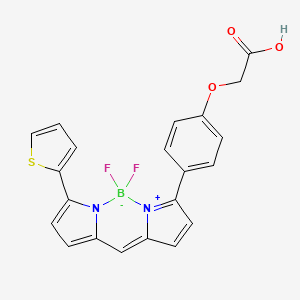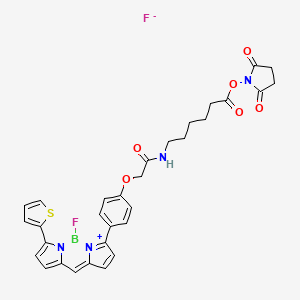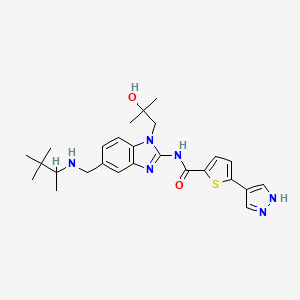
Itk antagonist
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI-10N is a potent antagonist of Interleukin-2 inducible T-cell kinase (ITK).
Aplicaciones Científicas De Investigación
ITK in T-Cell Signaling and Immune Responses
ITK antagonists, such as Ibrutinib, have shown significant potential in modulating immune responses, particularly in T-cell signaling. ITK plays a critical role in T-cell signaling and contributes to the pathogenesis of certain infectious, autoimmune, and neoplastic diseases. The ablation of ITK subverts Th2 immunity, thereby potentiating Th1-based immune responses. This is particularly relevant in the context of chronic lymphocytic leukemia and infectious diseases like Leishmania major and Listeria monocytogenes, where ITK inhibition by Ibrutinib has demonstrated broad therapeutic utility (Dubovsky et al., 2013).
Development of Selective ITK Inhibitors
Selective ITK inhibitors have been developed to address inflammatory disorders such as asthma. The discovery of tetrahydroindazole-containing selective ITK inhibitors, with improved potency, selectivity, and reduced cytotoxicity, exemplifies this progress. These optimized analogues show potential in reducing IL-2 and IL-13 production in vivo, suggesting their efficacy in treating inflammatory disorders (Burch et al., 2015).
Covalent Inhibitors of ITK
Recent advancements include the discovery of covalent inhibitors of ITK, like the 7H-pyrrolo[2,3-d]pyrimidine derivatives. These inhibitors not only exhibit potent activity against ITK but also show excellent selectivity over related kinases, potentially offering new therapeutic avenues for autoimmune diseases and T cell leukemia/lymphoma (Tang et al., 2019).
Dual ITK/RLK Inhibition
PRN694, a novel selective covalent ITK/RLK inhibitor, highlights the potential of targeting both ITK and RLK for the treatment of T-cell- or NK cell-mediated diseases. This inhibitor blocks T-cell and NK cell activation, showing promise in treating autoimmune, inflammatory, and malignant diseases (Zhong et al., 2014).
ITK in Dermatology
ITK inhibitors have also been proposed for the treatment of inflammatory skin diseases like atopic dermatitis and allergic contact dermatitis. The inhibition of ITK can significantly reduce inflammatory symptoms in skin disease models, suggesting its potential as a therapeutic target in dermatology (von Bonin et al., 2011).
ITK and HIV Replication
ITK inhibitors have been shown to block multiple steps of HIV replication. By inhibiting ITK, the propagation of HIV within T cells can be markedly reduced, offering a novel approach to HIV treatment (Readinger et al., 2008).
Propiedades
Número CAS |
1149753-56-9 |
|---|---|
Nombre del producto |
Itk antagonist |
Fórmula molecular |
C26H34N6O2S |
Peso molecular |
494.65 |
Nombre IUPAC |
N-[5-[(3,3-dimethylbutan-2-ylamino)methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33) |
Clave InChI |
MUAICZWSFWUFNA-INIZCTEOSA-N |
SMILES |
CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BI-10N; BI-10-N; BI10N; BI 10N; BI 10 N; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




